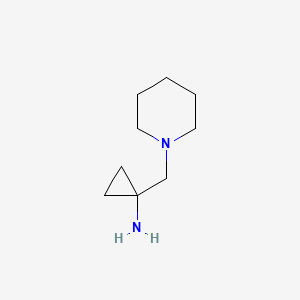

1-(Piperidin-1-ylmethyl)cyclopropanamine

描述

1-(Piperidin-1-ylmethyl)cyclopropanamine is a useful research compound. Its molecular formula is C9H18N2 and its molecular weight is 154.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(Piperidin-1-ylmethyl)cyclopropanamine, also known by its CAS number 1015846-25-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring attached to a piperidine moiety. Its chemical formula is C10H16N2, and it possesses unique structural characteristics that contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H16N2 |

| Molecular Weight | 168.25 g/mol |

| CAS Number | 1015846-25-9 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been studied for its potential as an inhibitor of certain kinases, which are vital in various signaling pathways.

Key Mechanisms:

- Sphingosine Kinase Inhibition : Preliminary studies suggest that derivatives of this compound may inhibit sphingosine kinases (SphK1 and SphK2), which play a crucial role in cellular signaling related to cancer and inflammation .

- Neurotransmitter Modulation : The compound may also influence neurotransmitter systems, potentially affecting mood and anxiety-related behaviors.

Structure-Activity Relationship (SAR)

Research into the SAR of this compound has revealed insights into how modifications to its structure can enhance or diminish its biological activity. For instance, substituting different groups on the piperidine ring has shown varying degrees of potency against specific targets.

Table 2: SAR Findings

| Modification | Effect on Activity |

|---|---|

| Methyl substitution | Increased potency |

| Hydroxyl group addition | Decreased potency |

| Cyclopropane ring modification | Enhanced selectivity for SphK2 |

Study 1: Inhibition of SphK Isoforms

A study explored the effects of this compound on SphK isoforms in vitro. The compound demonstrated selective inhibition of SphK2 with an IC50 value in the low micromolar range, suggesting potential therapeutic applications in diseases where SphK2 is implicated .

Study 2: Behavioral Impact in Animal Models

In behavioral studies using rodent models, administration of the compound resulted in significant changes in anxiety-like behaviors. These findings indicate that the compound may interact with central nervous system pathways, providing a basis for further investigation into its use as an anxiolytic agent .

科学研究应用

Medicinal Chemistry

The compound has shown promise in various therapeutic areas:

- Central Nervous System (CNS) Disorders : Research indicates that 1-(Piperidin-1-ylmethyl)cyclopropanamine may exhibit neuroprotective properties and potential as an antidepressant or anxiolytic agent. Studies suggest it interacts with serotonin receptors, influencing mood regulation .

- Analgesic Properties : The compound has been investigated for its analgesic effects in pain models, showing efficacy comparable to established pain management drugs. Its mechanism may involve modulation of pain pathways via opioid receptor interactions .

Pharmacology

In pharmacological studies, this compound has been evaluated for:

- Enzyme Inhibition : It has been studied as a potential inhibitor of certain enzymes involved in metabolic pathways, which could lead to applications in treating metabolic disorders .

- Receptor Modulation : The compound's ability to modulate neurotransmitter receptors makes it a candidate for further research in developing drugs for conditions like schizophrenia and bipolar disorder .

Materials Science

In materials science, this compound is being explored for:

- Polymer Chemistry : Its unique structure allows it to act as a building block for synthesizing new polymeric materials with specific mechanical properties. Research is ongoing into its use in creating biocompatible materials for medical devices .

Case Studies

Several studies have documented the applications of this compound:

- Neuropharmacological Study :

- Pain Management Research :

- Material Development :

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for 1-(Piperidin-1-ylmethyl)cyclopropanamine, and what factors critically influence reaction efficiency?

- Methodological Answer : The synthesis typically involves cyclopropanation of a pre-functionalized piperidine intermediate or nucleophilic substitution reactions. Key parameters include:

- Catalyst selection : Transition-metal catalysts (e.g., palladium) improve cyclopropane ring formation .

- Temperature control : Exothermic reactions require precise thermal management to avoid side products .

- Purification techniques : Column chromatography or recrystallization ensures >95% purity, validated via HPLC .

Q. How is the structural integrity of this compound confirmed in experimental settings?

- Methodological Answer : Researchers use:

- NMR spectroscopy : To verify cyclopropane ring geometry and piperidine-methyl connectivity .

- Mass spectrometry : For molecular weight confirmation and detection of isotopic patterns (e.g., bromine in analogs ).

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. What are the primary physicochemical properties of this compound, and how do they impact solubility and reactivity?

- Methodological Answer :

- LogP values : Predicted hydrophobicity (~2.1) suggests moderate solubility in polar aprotic solvents, requiring DMSO or ethanol for in vitro assays .

- pKa analysis : The amine group (pKa ~9.5) influences protonation states under physiological pH, affecting binding to biological targets .

Advanced Research Questions

Q. How can conflicting reports on the compound’s biological activity (e.g., kinase inhibition vs. GPCR modulation) be systematically addressed?

- Methodological Answer :

- Assay standardization : Use isogenic cell lines and controlled ATP concentrations to minimize variability .

- Structural analogs : Compare activity of derivatives (e.g., naphthalene- or pyran-substituted cyclopropanamines) to isolate pharmacophore contributions .

- Meta-analysis : Apply statistical tools (e.g., Bayesian inference) to reconcile discrepancies across studies .

Q. What strategies optimize the compound’s metabolic stability without compromising target affinity?

- Methodological Answer :

- Prodrug design : Introduce ester or amide moieties at the piperidine nitrogen to enhance bioavailability .

- Isotopic labeling : Deuterate the cyclopropane ring to slow CYP450-mediated degradation, monitored via LC-MS .

- Computational modeling : Molecular dynamics simulations predict metabolic hotspots and guide structural modifications .

Q. How do steric effects from the piperidine-methyl group influence interactions with hydrophobic protein pockets?

- Methodological Answer :

- SAR studies : Synthesize analogs with bulkier substituents (e.g., tert-butyl) and compare binding kinetics via SPR .

- Cryo-EM/X-ray : Resolve co-crystal structures with target proteins (e.g., serotonin receptors) to map van der Waals interactions .

- Free-energy calculations : Use MM-GBSA to quantify steric contributions to binding affinity .

Q. Data Analysis & Experimental Design

Q. What statistical approaches are recommended for dose-response studies involving this compound?

- Methodological Answer :

- Non-linear regression : Fit data to Hill or Log-logistic models to calculate EC50/IC50 values .

- Outlier detection : Apply Grubbs’ test to exclude anomalous replicates in high-throughput screens .

Q. How should researchers design controls to distinguish target-specific effects from off-target cyclopropane reactivity?

- Methodological Answer :

- Negative controls : Use structurally analogous compounds lacking the cyclopropane ring (e.g., ethylamine derivatives) .

- Activity-based protein profiling (ABPP) : Identify off-target interactions via fluorescent probes in live-cell assays .

Q. Comparative & Mechanistic Studies

Q. How does this compound compare to its 4-bromophenyl or tetrahydro-pyran analogs in terms of binding kinetics?

- Methodological Answer :

- SPR/BLI assays : Quantify association/dissociation rates (e.g., bromophenyl analogs show slower off-rates due to halogen bonding ).

- Thermal shift assays : Compare ΔTm values to assess stabilization of target proteins .

Q. What mechanistic insights can be gained from studying pH-dependent conformational changes in this compound?

属性

IUPAC Name |

1-(piperidin-1-ylmethyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c10-9(4-5-9)8-11-6-2-1-3-7-11/h1-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHCKUJNYGGXTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672436 | |

| Record name | 1-[(Piperidin-1-yl)methyl]cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015846-25-9 | |

| Record name | 1-[(Piperidin-1-yl)methyl]cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。